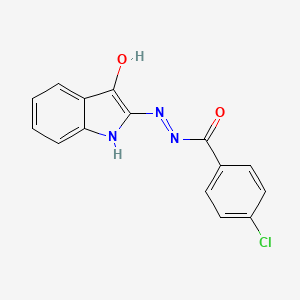
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and reduce symptoms in animal models of these disorders. N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity.
Mecanismo De Acción
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine at the synapse, which enhances NMDA receptor function and promotes synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of GlyT1 inhibitors in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in the brain, which enhances NMDA receptor function and promotes synaptic plasticity. It has also been shown to improve cognitive function and reduce symptoms in animal models of neurological and psychiatric disorders. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in scientific research, including its selectivity for GlyT1, its favorable safety profile, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
For research on N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include further characterization of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity in various neurological and psychiatric disorders.
Métodos De Síntesis
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline and 3-methylbenzaldehyde to form an intermediate compound, which is then reacted with methylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is important for its use in scientific research.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(23(2,21)22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHTUHBUVQYNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

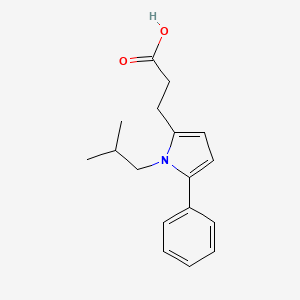
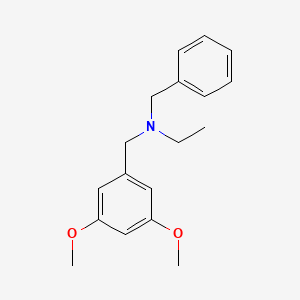
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
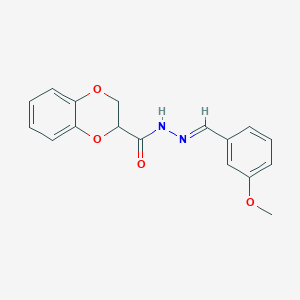
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
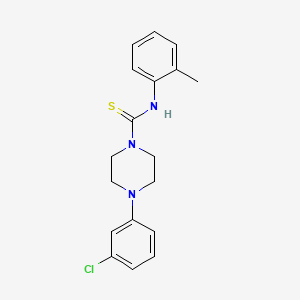
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
